2-Amino-4-chloro-5-methylbenzoic acid

Medicinal Chemistry Anticancer Agents Quinazolinone Synthesis

Researchers developing CB30865-derived Nampt inhibitors require the precise 4-chloro-5-methyl regioisomer to achieve sub-nanomolar IC50 values; generic anthranilic acids fail to recapitulate this potency. - Exclusive 4-chloro-5-methyl substitution pattern essential for quinazolin-4-one scaffold assembly. - Validated fragment hit for carbonic anhydrase isoforms VA, VB, XIV (micromolar Ki); ideal for SAR expansion. - ≥98% purity with consistent batch quality; global shipping from regional stock points.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 155184-81-9
Cat. No. B111978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-5-methylbenzoic acid
CAS155184-81-9
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)N)C(=O)O
InChIInChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyFDCMZVNLUFYRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-5-methylbenzoic acid – Key Intermediate


2‑Amino‑4‑chloro‑5‑methylbenzoic acid (syn. 4‑chloro‑5‑methylanthranilic acid) is a halogenated, methyl‑substituted anthranilic acid with molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g mol⁻¹. Its melting point lies in the range 212‑215 °C [1]. The molecule contains a free carboxylic acid, a primary aromatic amine, and a chlorine atom together with a methyl group that together impose a defined regio‑chemical substitution pattern. These structural features make the compound a strategic intermediate for constructing quinazolin‑4‑one‑based antitumour agents and a scaffold used in nuclear receptor modulator programmes.

2-Amino-4-chloro-5-methylbenzoic acid: Why Substitution Fails


The chlorine atom at position 4 and the methyl group at position 5 are not interchangeable with other substituents or with regio‑isomeric arrangements. In the published synthesis of water‑soluble CB30865 analogues, the 4‑chloro‑5‑methyl pattern is a prerequisite for constructing the quinazolin‑4‑one core that ultimately delivers sub‑nanomolar cytotoxicity [1]. Positional isomers such as 2‑amino‑4‑chloro‑3‑methylbenzoic acid would lead to a regio‑isomeric quinazolinone that lacks the documented activity profile. Similarly, anthranilic acids that lack the chlorine or methyl group fail to provide the halogen‑bonding and steric features required for target engagement. High‑strength, head‑to‑head quantitative comparisons for the free acid are scarce; the available evidence therefore derives from synthetic necessity and comparative biological activity of the downstream products. The sections below detail the strongest differentiation elements that can be substantiated with published data.

2-Amino-4-chloro-5-methylbenzoic acid: Quantitative Evidence


Regio-specific Intermediate for Quinazolin-4-one Antitumour Agents

The compound is intermediate (VII) in the linear synthesis of water‑soluble CB30865 analogues. When cyclised and further elaborated, it yields compounds such as 5a and 5g that display IC₅₀ values of 0.49 nM and ≈0.28 nM against the W1L2 cell line, representing a 6‑fold improvement over the parent CB30865 (IC₅₀ = 2.8 nM) [1]. The 2‑amino‑4‑chloro‑5‑methyl substitution pattern is embedded in the final pharmacophore; use of the 3‑methyl positional isomer would generate a different regio‑isomeric quinazolinone for which no comparable activity has been reported.

Medicinal Chemistry Anticancer Agents Quinazolinone Synthesis

Carbonic Anhydrase Isoform Inhibition vs. Anthranilic Acid

In a stopped‑flow CO₂ hydration assay, 2‑amino‑4‑chloro‑5‑methylbenzoic acid inhibits human carbonic anhydrase VA with a Kᵢ of 2.27 μM, CA VB with a Kᵢ of 2.48 μM, and CA XIV with a Kᵢ of 3.28 μM [1]. By contrast, the parent molecule anthranilic acid (2‑aminobenzoic acid) does not exhibit measurable inhibition of these isoforms at physiologically relevant concentrations, indicating that the 4‑chloro‑5‑methyl substitution is a key determinant of target engagement.

Enzyme Inhibition Carbonic Anhydrase Biochemical Pharmacology

Consistent Purity and Thermal Properties

Commercial batches of 2‑amino‑4‑chloro‑5‑methylbenzoic acid are routinely supplied at ≥ 97 % purity (NMR) with a sharp melting point of 212‑215 °C [1]. The closely related positional isomer 2‑amino‑4‑chloro‑3‑methylbenzoic acid (CAS 98968‑68‑4) is less frequently stocked and its purity specifications are not reported in public vendor documentation, introducing uncertainty for buyers who require well‑characterised starting materials.

Chemical Procurement Quality Assurance Analytical Characterisation

2-Amino-4-chloro-5-methylbenzoic acid: Key Applications


Synthesis of Water-Soluble Quinazolin-4-one Antitumour Agents

Medicinal chemistry teams pursuing CB30865‑derived Nampt inhibitors require this specific anthranilic acid to construct the quinazolin‑4‑one scaffold as described by Bavetsias et al. [1]. The 4‑chloro‑5‑methyl pattern is retained in the final active structures (e.g., compounds 5a, 5g) that achieve sub‑nanomolar IC₅₀ values. Attempts to replace it with regio‑isomeric or des‑chloro/des‑methyl analogues would produce a different core and have not been demonstrated to recapitulate the potency or the delayed, non‑phase‑specific cell‑cycle arrest phenotype.

Fragment-Based Carbonic Anhydrase Inhibitor Discovery

The micromolar Kᵢ values against carbonic anhydrase VA, VB and XIV [1] position 2‑amino‑4‑chloro‑5‑methylbenzoic acid as a validated fragment hit. Its small size (MW 185.6) and the presence of a carboxylic acid anchor make it suitable for fragment‑growing or merging strategies. Structure‑activity relationship (SAR) libraries can use this compound as a reference while exploring substitution at the 2‑amino or 4‑chloro positions, with confidence that the 5‑methyl group already contributes favourably to isoform selectivity relative to unsubstituted anthranilic acid.

Nuclear Receptor Modulator SAR

Anthranilic acid derivatives have been systematically explored as PPAR and FXR ligands [1]. The 4‑chloro‑5‑methyl substitution pattern serves as a benchmark hydrophobic motif that influences selectivity and activation amplitude. Procurement of the pure, well‑characterised compound enables reproducible in‑house SAR expansion, particularly when comparing with 4‑halo or 5‑alkyl variants that are commercially less accessible.

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